molecular formula C11H11N3O B8073432 N'-phenyl-1H-pyrrole-2-carbohydrazide

N'-phenyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B8073432
M. Wt: 201.22 g/mol
InChI Key: MKSGGGKRMVACJA-UHFFFAOYSA-N
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Description

N’-phenyl-1H-pyrrole-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the hydrazide moiety, and a pyrrole ring attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-phenyl-1H-pyrrole-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxylic acid with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:

    Pyrrole-2-carboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Phenylhydrazine: is then added to the activated acid, resulting in the formation of N’-phenyl-1H-pyrrole-2-carbohydrazide.

Industrial Production Methods

Industrial production of N’-phenyl-1H-pyrrole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of N’-phenyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of N’-phenyl-1H-pyrrole-2-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-phenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. The compound’s hydrazide group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the phenyl and pyrrole rings may interact with hydrophobic pockets within the target protein, enhancing binding affinity.

Comparison with Similar Compounds

N’-phenyl-1H-pyrrole-2-carbohydrazide can be compared with other similar compounds such as:

    N’-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a hydrazide group.

    N’-phenyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a hydrazide group.

    N’-phenyl-1H-pyrrole-2-amine: Contains an amine group instead of a hydrazide group.

The uniqueness of N’-phenyl-1H-pyrrole-2-carbohydrazide lies in its hydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.

Properties

IUPAC Name

N'-phenyl-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(10-7-4-8-12-10)14-13-9-5-2-1-3-6-9/h1-8,12-13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSGGGKRMVACJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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